molecular formula C19H41N B14611565 N-Methyloctadecan-2-amine CAS No. 60472-35-7

N-Methyloctadecan-2-amine

Cat. No.: B14611565
CAS No.: 60472-35-7
M. Wt: 283.5 g/mol
InChI Key: UCRWSAUUCAAKOK-UHFFFAOYSA-N
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Description

N-Methyloctadecan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is characterized by a long alkyl chain, making it a fatty amine, which is often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyloctadecan-2-amine can be synthesized through several methods:

    Reductive Amination: This involves the reaction of octadecan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia with octadecyl halides.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of fatty acids. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyloctadecan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-Methyloctadecan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical processes.

    Biology: This compound is studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which N-Methyloctadecan-2-amine exerts its effects involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methylhexadecan-2-amine: Similar in structure but with a shorter alkyl chain.

    N-Methyloctadecan-1-amine: Differing in the position of the amine group.

    N,N-Dimethyloctadecan-2-amine: A tertiary amine with an additional methyl group.

Uniqueness

N-Methyloctadecan-2-amine is unique due to its specific alkyl chain length and the position of the amine group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific surfactant characteristics and membrane interactions .

Properties

CAS No.

60472-35-7

Molecular Formula

C19H41N

Molecular Weight

283.5 g/mol

IUPAC Name

N-methyloctadecan-2-amine

InChI

InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20-3/h19-20H,4-18H2,1-3H3

InChI Key

UCRWSAUUCAAKOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)NC

Origin of Product

United States

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